molecular formula C26H30N2O8 B11705672 Dimethyl 2,2'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate

Dimethyl 2,2'-(1,7-dioxa-4,10-diazacyclododecane-4,10-diyldicarbonyl)dibenzoate

Cat. No.: B11705672
M. Wt: 498.5 g/mol
InChI Key: FHIWMHYWQYGJKR-UHFFFAOYSA-N
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Description

Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate is a complex organic compound with a unique structure that includes multiple functional groups such as esters, amides, and cyclic ethers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate typically involves multi-step organic reactions. One common approach is the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the reaction of boronic esters with halides under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. The choice of solvents, catalysts, and purification techniques are crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate can undergo various chemical reactions, including:

    Oxidation: The ester and amide groups can be oxidized under specific conditions.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate: shares similarities with other boronic esters and cyclic amides.

    Boronic Esters: Used in similar synthetic applications and exhibit comparable reactivity.

    Cyclic Amides: Have similar structural features and can undergo analogous chemical reactions.

Uniqueness

The uniqueness of methyl 2-{10-[2-(methoxycarbonyl)benzoyl]-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl}benzoate lies in its combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C26H30N2O8

Molecular Weight

498.5 g/mol

IUPAC Name

methyl 2-[10-(2-methoxycarbonylbenzoyl)-1,7-dioxa-4,10-diazacyclododecane-4-carbonyl]benzoate

InChI

InChI=1S/C26H30N2O8/c1-33-25(31)21-9-5-3-7-19(21)23(29)27-11-15-35-17-13-28(14-18-36-16-12-27)24(30)20-8-4-6-10-22(20)26(32)34-2/h3-10H,11-18H2,1-2H3

InChI Key

FHIWMHYWQYGJKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCOCCN(CCOCC2)C(=O)C3=CC=CC=C3C(=O)OC

Origin of Product

United States

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